molecular formula C13H20N2O4 B6643786 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid

2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid

Cat. No. B6643786
M. Wt: 268.31 g/mol
InChI Key: FSKVMZNSVPXBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid, also known as DMOCO-EA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid is not fully understood, but it is believed to involve the activation of the mTOR pathway, which is involved in cell growth and proliferation. 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has also been shown to inhibit the activity of the enzyme mTORC1, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects
2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the inhibition of cell growth, and the induction of autophagy. 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid in lab experiments is its ability to selectively activate the mTOR pathway, which can be useful in studying the role of this pathway in various cellular processes. However, one limitation of using 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid. One area of research is the development of new compounds based on 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid for use in drug discovery. Another area of research is the study of the mechanism of action of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid, which could lead to a better understanding of the role of the mTOR pathway in cellular processes. Additionally, further research is needed to determine the safety and efficacy of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid in humans, which could lead to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid involves the reaction of leucine with oxalyl chloride and dimethylamine to form the intermediate N,N-dimethylleucinyl chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxamide to form 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid.

Scientific Research Applications

2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to inhibit the growth of cancer cells and has been studied for its potential use in developing anti-cancer drugs. In drug discovery, 2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid has been used as a building block for developing new compounds with potential therapeutic applications.

properties

IUPAC Name

2-[[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-13(6-2,12(17)18)7-14-11(16)10-8(3)15-19-9(10)4/h5-7H2,1-4H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKVMZNSVPXBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C(ON=C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.